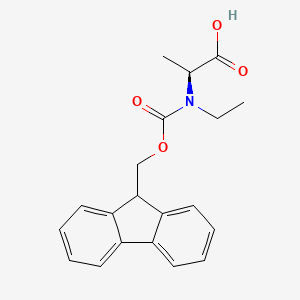

N-Fmoc-N-ethyl-L-alanine

Übersicht

Beschreibung

N-Fmoc-N-ethyl-L-alanine is a derivative of the amino acid alanine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is ethylated. This compound is commonly used in peptide synthesis and proteomics studies due to its stability and ease of deprotection.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-ethyl-L-alanine typically involves the protection of the amino group of N-ethyl-L-alanine with the Fmoc group. This can be achieved by reacting N-ethyl-L-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) as the protecting agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection.

Analyse Chemischer Reaktionen

Types of Reactions

N-Fmoc-N-ethyl-L-alanine undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the formation of N-ethyl-L-alanine.

Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

Substitution: Various reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed

Deprotection: N-ethyl-L-alanine is the major product formed after the removal of the Fmoc group.

Substitution: Depending on the reagents used, different substituted derivatives of N-ethyl-L-alanine can be formed.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :

N-Fmoc-N-ethyl-L-alanine is primarily utilized in SPPS due to the stability of the Fmoc group, which can be easily removed under basic conditions. This allows for the stepwise addition of amino acids to construct peptides efficiently.

Synthesis Mechanism :

- Protection : The amino group of L-alanine is protected using the Fmoc group.

- Ethylation : The protected amino group is then ethylated using ethyl iodide or diethyl sulfate.

- Deprotection : Removal of the Fmoc group is typically achieved using piperidine in dimethylformamide (DMF), yielding the free amine for further reactions.

Biological Research

This compound plays a significant role in studying protein interactions and enzyme-substrate dynamics. Its unique structure allows researchers to explore various biochemical pathways.

Key Applications :

- Protein-Protein Interactions : Used to investigate how proteins interact at a molecular level, aiding in understanding cellular mechanisms.

- Enzyme Substrate Studies : Helps in elucidating enzyme activity and specificity, which is critical for drug design.

Medicinal Chemistry

The compound is instrumental in developing peptide-based therapeutics, which have shown promise in treating diseases such as cancer, diabetes, and infectious diseases.

Therapeutic Applications :

- Anticancer Agents : Certain derivatives exhibit significant antiproliferative effects against various cancer cell lines, indicating potential as anticancer drugs.

- Diagnostic Tools : Used in creating imaging agents that can enhance disease detection through molecular targeting.

Industrial Applications

In industry, this compound is used for synthesizing peptides for research and development purposes. Its properties make it suitable for producing synthetic peptides used in various applications ranging from pharmaceuticals to materials science.

| Compound | IC50 (nM) | Target Cell Line | Mechanism |

|---|---|---|---|

| This compound | 10–33 | MCF-7 Breast Cancer | Antiproliferative |

| Related Derivative 9q | 23–33 | MDA-MB-231 Triple-Negative | Tubulin Destabilization |

| Fmoc-Ahx-Conjugate 6 | 8.95 | A3 Adenosine Receptor | Competitive Antagonism |

Case Studies

-

Antiproliferative Activity Study :

Research demonstrated that derivatives of this compound exhibited IC50 values in the nanomolar range against breast cancer cell lines (MCF-7), suggesting strong anticancer properties. -

Enzyme Interaction Studies :

A study focusing on enzyme-substrate interactions revealed that modifications to this compound enhanced selectivity for A3 adenosine receptors, indicating its potential as a lead compound for drug design. -

Fluorescent Conjugates Development :

Incorporating fluorescent moieties into derivatives allowed tracking of cellular uptake and localization in live cells, providing insights into biological behavior at a cellular level.

Wirkmechanismus

The mechanism of action of N-Fmoc-N-ethyl-L-alanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Vergleich Mit ähnlichen Verbindungen

N-Fmoc-N-ethyl-L-alanine can be compared with other Fmoc-protected amino acids such as:

N-Fmoc-L-alanine: Similar in structure but without the ethyl group, making it less hydrophobic.

N-Fmoc-L-leucine: Contains a larger, more hydrophobic side chain, affecting its solubility and reactivity.

The uniqueness of this compound lies in its ethylated side chain, which provides a balance between hydrophobicity and reactivity, making it a versatile building block in peptide synthesis.

Biologische Aktivität

N-Fmoc-N-ethyl-L-alanine is a derivative of L-alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an ethyl side chain. This compound has garnered attention in the fields of peptide synthesis, drug development, and biological research due to its unique properties and potential applications.

- Chemical Formula : CHNO

- Molecular Weight : 329.39 g/mol

- Solubility : Soluble in organic solvents such as DMF and DMSO.

Biological Applications

1. Peptide Synthesis

this compound serves as a versatile building block in peptide synthesis. The Fmoc group allows for easy incorporation into peptide chains while providing stability against acidic conditions during synthesis. The ethyl substitution may enhance the hydrophobicity of peptides, potentially improving their biological activity and stability .

2. Antimicrobial Activity

Research has indicated that derivatives of alanine, including this compound, can exhibit antimicrobial properties. This is particularly relevant in the design of new antibiotics targeting bacterial alanine racemase, an enzyme crucial for bacterial cell wall synthesis . The modification with an ethyl group may influence the binding affinity and specificity towards this enzyme.

3. Drug Development

The compound's unique structure allows for modifications that can enhance pharmacokinetic properties, such as bioavailability and metabolic stability. Studies have shown that N-alkylated amino acids can improve the overall efficacy of peptide-based drugs by reducing susceptibility to enzymatic degradation .

Case Studies

-

Antiproliferative Effects

In vitro studies have demonstrated that certain alanine derivatives possess antiproliferative effects against cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in MCF-7 breast cancer cells, suggesting potential applications in cancer therapeutics . -

Enantioselectivity in Chromatography

A comparative study highlighted the enantioseparation capabilities of Fmoc-protected amino acids, including this compound, using various chromatographic techniques. The results indicated that modifications to the mobile phase could significantly affect the separation efficiency and selectivity for different enantiomers .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

(2S)-2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-21(13(2)19(22)23)20(24)25-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,3,12H2,1-2H3,(H,22,23)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVAYWIQBITLAU-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@@H](C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595368 | |

| Record name | N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84000-09-9 | |

| Record name | N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.